1-(4-Bromo-2-methylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Description
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Properties
IUPAC Name |
1-(4-bromo-2-methylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFN3O2/c1-11-8-12(19)2-7-16(11)22-18(25)21-14-9-17(24)23(10-14)15-5-3-13(20)4-6-15/h2-8,14H,9-10H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXNBMOEJYBOMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Bromo-2-methylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of specific precursors. The synthesis typically yields high-purity crystals suitable for characterization. For instance, the use of solvents like dimethylformamide has been noted to enhance crystallization efficiency, leading to improved structural determination through techniques such as single crystal X-ray diffraction .
The biological activity of this compound can be attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound shows significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. In studies, it demonstrated strong activity with IC50 values comparable to established inhibitors, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease and urinary tract infections .
- Antibacterial Activity : Preliminary screenings have indicated moderate to strong antibacterial effects against strains like Salmonella typhi and Bacillus subtilis. The compound's structure suggests it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways .
Case Studies
Several studies have evaluated the biological activity of similar compounds within the same chemical class. For example:
- Anticancer Properties : Compounds with similar structures have been tested for their anticancer effects. One study reported that derivatives exhibited cytotoxicity against various cancer cell lines, suggesting that modifications in the urea moiety could enhance selectivity towards tumor cells .
- Neuroprotective Effects : Research has indicated that certain derivatives can cross the blood-brain barrier, providing neuroprotective benefits in models of neurodegenerative diseases. This is particularly relevant for compounds targeting AChE inhibition .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
